molecular formula C11H22BrCl B8349319 Br(CH2)11Cl

Br(CH2)11Cl

Cat. No.: B8349319
M. Wt: 269.65 g/mol
InChI Key: OCLLKSXVNIXXHE-UHFFFAOYSA-N
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Description

Br(CH₂)₁₁Cl, or 1-bromo-11-chloroundecane, is a long-chain aliphatic alkyl halide with bromine and chlorine atoms at opposite ends of an 11-carbon chain. They are often used as intermediates in organic synthesis, surfactants, or precursors for functionalized polymers .

Key inferred properties:

  • Molecular weight: ~249.6 g/mol (calculated based on C₁₁H₂₂BrCl).
  • Log P (octanol/water partition coefficient): Estimated to be ~5–7 (high hydrophobicity due to the long alkyl chain).
  • Synthesis: Likely prepared via nucleophilic substitution (e.g., bromination of 11-chloroundecanol or chlorination of 1-bromoundecane) or palladium-catalyzed cross-coupling reactions, as seen in analogous syntheses .

Properties

Molecular Formula

C11H22BrCl

Molecular Weight

269.65 g/mol

IUPAC Name

1-bromo-11-chloroundecane

InChI

InChI=1S/C11H22BrCl/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-11H2

InChI Key

OCLLKSXVNIXXHE-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCl)CCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Br(CH₂)₁₁Cl and Structurally Related Alkyl Halides

Compound Molecular Formula Molecular Weight (g/mol) Log P<sup>a</sup> Solubility (mg/mL)<sup>b</sup> Key Applications
Br(CH₂)₁₁Cl C₁₁H₂₂BrCl ~249.6 ~5–7 (estimated) <0.1 (predicted) Surfactants, polymer precursors
C₆H₅BBrClO₂<sup>c</sup> C₆H₅BBrClO₂ 235.27 2.15 (XLOGP3) 0.24 Pharmaceutical intermediates
1-Bromododecane C₁₂H₂₅Br 249.23 ~6.8 Insoluble in water Organic synthesis, lubricants
1-Chlorotetradecane C₁₄H₂₉Cl 232.83 ~7.2 <0.01 Phase-transfer catalysts

Notes: <sup>a</sup> Log P values sourced from XLOGP3 or DIPPR databases . <sup>b</sup> Solubility data from ESOL predictions or experimental measurements. <sup>c</sup> Example of an aromatic bromochloride with distinct applications due to its boronic acid functional group.

Key Findings:

Hydrophobicity : Br(CH₂)₁₁Cl is less hydrophobic than 1-chlorotetradecane (log P ~7.2) but more hydrophobic than aromatic bromochlorides like C₆H₅BBrClO₂ (log P 2.15). This trend reflects the influence of chain length versus aromatic rings on solubility .

Synthetic Utility: Unlike aromatic analogs (e.g., C₆H₅BBrClO₂), Br(CH₂)₁₁Cl lacks polar functional groups, limiting its use in cross-coupling reactions but making it suitable for creating nonpolar polymers or surfactants .

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